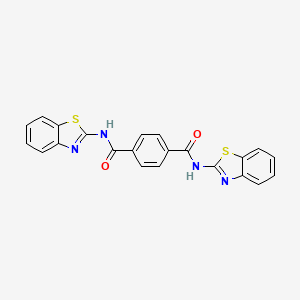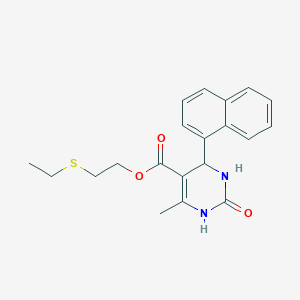![molecular formula C18H16N4 B5092608 N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide](/img/structure/B5092608.png)
N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide, also known as IQDMA, is a synthetic compound used in scientific research. It is a member of the indoloquinoline family and is known for its potential as an anticancer agent. The purpose of
作用機序
The exact mechanism of action of N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide is not fully understood, but it is believed to target multiple pathways involved in cancer cell growth and survival. One study found that N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide inhibits the activity of an enzyme called topoisomerase I, which is involved in DNA replication and repair. By inhibiting this enzyme, N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide may prevent cancer cells from dividing and replicating.
Biochemical and Physiological Effects:
N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide has been found to have a number of biochemical and physiological effects. In addition to inhibiting cancer cell growth, N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide has been shown to induce cell cycle arrest, increase reactive oxygen species (ROS) production, and activate the mitochondrial apoptotic pathway. It has also been found to inhibit angiogenesis, the process by which new blood vessels are formed to supply tumors with nutrients.
実験室実験の利点と制限
One advantage of N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide is its potential as an anticancer agent. Its ability to inhibit cancer cell growth and induce apoptosis makes it a promising candidate for cancer treatment. Additionally, N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide is relatively easy to synthesize and can be obtained in large quantities for use in lab experiments.
However, there are also limitations to using N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide in lab experiments. One limitation is its potential toxicity. While N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide has been found to be relatively non-toxic to normal cells, it can be toxic to cancer cells at high concentrations. Additionally, N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide is not very water-soluble, which can make it difficult to administer in certain experiments.
将来の方向性
There are several future directions for research on N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide. One area of interest is its potential as a combination therapy with other anticancer agents. N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide has been found to enhance the activity of other anticancer agents, such as paclitaxel and cisplatin. Another area of interest is the development of N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide analogs with improved solubility and bioavailability.
Conclusion:
In conclusion, N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide is a synthetic compound with potential as an anticancer agent. Its mechanism of action involves targeting multiple pathways involved in cancer cell growth and survival. While there are limitations to using N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide in lab experiments, it is a promising candidate for cancer treatment. Future research on N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide may lead to the development of new cancer therapies and improved treatment outcomes.
合成法
N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide is synthesized through a multi-step process involving the reaction of 2-amino-3-carbethoxyindole with 2-bromoacetophenone, followed by cyclization with potassium carbonate. The resulting product is then treated with dimethylformamide dimethyl acetal to form N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide.
科学的研究の応用
N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide has been extensively studied for its potential as an anticancer agent. It has been shown to inhibit the growth of various cancer cell lines, including breast, lung, and colon cancer. Additionally, N'-10H-indolo[3,2-b]quinolin-2-yl-N,N-dimethylimidoformamide has been found to induce apoptosis (programmed cell death) in cancer cells, making it a promising candidate for cancer treatment.
特性
IUPAC Name |
N'-(10H-indolo[3,2-b]quinolin-2-yl)-N,N-dimethylmethanimidamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N4/c1-22(2)11-19-13-7-8-15-12(9-13)10-17-18(21-15)14-5-3-4-6-16(14)20-17/h3-11,20H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQHHJMPTQRVEFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C=NC1=CC2=CC3=C(C4=CC=CC=C4N3)N=C2C=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>43.3 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID49647639 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-bromo-4-[2-(3,4-dimethylphenoxy)ethoxy]-5-methoxybenzaldehyde](/img/structure/B5092526.png)
![1-{[1-(2-cyclohexylethyl)-1H-1,2,3-triazol-4-yl]carbonyl}-4-(2-pyrimidinyl)-1,4-diazepane](/img/structure/B5092540.png)
![2-[(6-bromo-1,3-benzodioxol-5-yl)methylene]-6,7-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B5092542.png)
![1-{2-[5-(3,4-dimethoxyphenyl)-3-(2-thienyl)-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazol-5-yl}ethanone hydrochloride](/img/structure/B5092546.png)
![2-acetyl-N-({1-[2-(2-fluorophenyl)ethyl]-4-piperidinyl}methyl)-N-methylbenzamide](/img/structure/B5092554.png)


![pentyl (4-{[(2-hydroxy-2-phenylethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B5092584.png)

![1-(4-chlorobenzyl)-N-{2-[(1-methyl-1H-tetrazol-5-yl)thio]ethyl}-6-oxo-3-piperidinecarboxamide](/img/structure/B5092591.png)

![4-[(4-oxo-3-phenyl-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 3-nitrobenzoate](/img/structure/B5092622.png)
![4-(1-cyano-2-{4-[2-nitro-4-(trifluoromethyl)phenoxy]phenyl}vinyl)benzoic acid](/img/structure/B5092625.png)
![methyl 4-[({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]-4-oxobutanoate](/img/structure/B5092632.png)